3-Fluoro-N-methylaniline
Overview
Description
3-Fluoro-N-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-N-methylaniline can be synthesized through several methods:
Nitration and Reduction: The nitration of fluorobenzene followed by the reduction of the nitro group to an amine.
Direct Nucleophilic Substitution: The direct nucleophilic substitution of a halogenated precursor with a methylamine source.
Palladium-Catalyzed Amination: The use of palladium catalysts to facilitate the amination of fluorobenzene derivatives.
Industrial Production Methods
Industrial production often involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The choice of method depends on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methylaniline involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Similar structure but lacks the fluorine atom on the benzene ring.
4-Fluoro-N-methylaniline: Fluorine atom is positioned at the fourth position instead of the third
Uniqueness
3-Fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions that similar compounds may not undergo.
Properties
IUPAC Name |
3-fluoro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYDHJXZZQCXOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374601 | |
Record name | 3-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-37-6 | |
Record name | 3-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do vibrational spectroscopy techniques help us understand the structure and bonding of 3-Fluoro-N-methylaniline in both its neutral and cationic states?
A2: Infrared-ultraviolet double-resonance, autoionization-detected infrared, and infrared-photodissociation spectroscopies were employed to probe the vibrational modes of this compound in its neutral (S0) and cationic (D0) states. [] These techniques provided valuable insights into the N-H and C-H stretching vibrations, revealing characteristic shifts in frequency and intensity upon ionization. For instance, the N-H stretch exhibited a red shift and increased intensity in the cationic state, while the aromatic and methyl C-H stretches showed blue shifts and significantly reduced intensities. [] These observations, supported by density functional theory (DFT) calculations, help us understand the changes in bond strength and electron delocalization occurring upon ionization.
Q2: How does the formation of van der Waals clusters with argon atoms influence the spectroscopic properties of this compound?
A3: Studying this compound-Arn (n=1,2) van der Waals clusters offers further insights into the molecule's intrinsic properties and its interactions with surrounding environments. [] Analyzing the spectroscopic shifts and binding energies of these clusters can provide information about the preferred binding sites of argon atoms on the this compound molecule. This, in turn, can shed light on the molecule's polarity, potential hydrogen bonding interactions, and conformational preferences in different electronic states.
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